2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole benzenesulfonate
Beschreibung
Eigenschaften
IUPAC Name |
benzenesulfonic acid;2-methylsulfonyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S.C6H6O3S/c1-12(10,11)9-4-5-2-7-3-6(5)8-9;7-10(8,9)6-4-2-1-3-5-6/h4,7H,2-3H2,1H3;1-5H,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMDOTHXIGJTKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C=C2CNCC2=N1.C1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1280210-80-1 | |
| Record name | 2-(methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-5-ium benzensulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Starting Materials and Key Intermediates
- Pyrrolo[3,4-c]pyrazole derivatives, particularly pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 4,6-dihydro-, 1,1-dimethylethyl ester, serve as precursors.
- Mesylated pyrazole intermediates are crucial for the sulfonylation step.
- Benzenesulfonic acid is employed to form the benzenesulfonate salt.
Stepwise Synthetic Procedure
Process Optimization Highlights
- Regioselectivity Control: The mesylation step is critical, with base choice influencing regioisomer formation. Strong bases like sodium hexamethyldisilazide (NaHMDS) in DMF solvent provide high selectivity (up to 1:68 ratio favoring desired isomer).
- Solvent Effects: Switching from DMAC to DMF reduces formation of acetylated impurities during sulfonation.
- Mesyl Chloride Addition: Slow addition over 4–6 hours improves regioselectivity and yield.
- Crystallization: Direct crystallization from reaction mixture improves purity and isolation efficiency.
- Avoidance of Chromatography: Optimized conditions allow isolation of the desired isomer with minimal chromatographic purification, beneficial for scale-up.
Regioisomer Formation and Control
- Initial sulfonation attempts with amine bases (triethylamine, pyridine) favored undesired regioisomer formation (up to 9:1 ratio).
- Stronger metal bases (NaHMDS, KHMDS) reversed selectivity favoring the desired isomer.
- Mechanistic hypothesis: The undesired regioisomer can act as a mesylating agent under reaction conditions, converting to the thermodynamically favored desired isomer, explaining improved selectivity with residual starting material present.
Impurity Management
- Byproducts such as the cleavage product (desulfonylated compound) and N-benzenesulfonated impurities form during workup and aging.
- Use of benzenesulfonic acid in dichloromethane suppresses cleavage impurities to ~3%.
- Addition of small amounts of water (0.2 wt%) during workup suppresses N-benzenesulfonated impurity formation, improving yield and purity without recrystallization.
Scale-Up Considerations
- The process was developed to be telescoped, combining Boc deprotection and reductive amination steps followed by direct crystallization, avoiding isolation of unstable intermediates.
- Process mass intensity and cost of goods were reduced by optimizing reaction conditions and eliminating unnecessary purification steps.
| Parameter | Conditions/Values | Impact on Process |
|---|---|---|
| Base for Mesylation | NaHMDS (2.0 equiv) | High regioselectivity (desired isomer favored) |
| Solvent | DMF | Reduced acetylated impurities |
| Mesyl Chloride Addition | Slow addition over 4–6 h | Improved regioselectivity and yield |
| Temperature | -5 °C for mesylation; 22 °C for isolation | Control of reaction rate and impurity formation |
| Workup Additive | 0.2 wt% water | Suppression of N-benzenesulfonated impurities |
| Crystallization | Direct from reaction mixture | Efficient isolation and purity enhancement |
The preparation of 2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole benzenesulfonate is achieved through a carefully optimized multi-step synthesis involving mesylation of a pyrrolo[3,4-c]pyrazole intermediate followed by formation of the benzenesulfonate salt. Key process improvements include the use of strong bases for regioselective mesylation, solvent optimization to reduce impurities, slow reagent addition, and direct crystallization to facilitate scale-up. These advances enable the efficient and high-purity production of this compound suitable for commercial pharmaceutical manufacturing.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole benzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
One of the primary applications of 2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole benzenesulfonate is in the development of DPP-IV inhibitors. These inhibitors are crucial in the management of type 2 diabetes mellitus as they enhance insulin secretion and reduce glucagon levels. The compound serves as a valuable intermediate in synthesizing more potent DPP-IV inhibitors such as Omarigliptin (MK-3102) .
Antidiabetic Agents
Research indicates that derivatives of this compound exhibit significant antidiabetic properties. Studies have shown that the incorporation of the methylsulfonyl group enhances the pharmacological profile of these compounds, leading to improved efficacy in lowering blood glucose levels .
Synthesis of Novel Therapeutics
The compound is also utilized in synthesizing other pharmacologically active substances. Its unique structure allows for modifications that can lead to new therapeutic agents targeting various diseases beyond diabetes, including obesity and metabolic syndrome .
Biochemical Research
In biochemical research, this compound is employed as a tool for studying enzyme mechanisms and interactions within metabolic pathways. Its ability to inhibit specific enzymes makes it a useful reagent for elucidating biochemical processes .
Case Study 1: Development of Omarigliptin
Omarigliptin is a notable DPP-IV inhibitor derived from this compound. Clinical trials demonstrated its effectiveness in controlling blood sugar levels with once-weekly dosing . The synthesis pathway involves multiple steps where the compound acts as an intermediate leading to enhanced bioavailability and reduced side effects compared to earlier DPP-IV inhibitors.
Case Study 2: Enzyme Inhibition Studies
In a study focusing on enzyme inhibition, researchers utilized the compound to assess its impact on various peptidases involved in metabolic regulation. The findings indicated that modifications to the sulfonyl group significantly altered enzyme affinity and selectivity . This highlights the compound's role not just as a therapeutic agent but also as a critical research tool.
Wirkmechanismus
The mechanism of action of 2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole benzenesulfonate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Chemical Identity :
- IUPAC Name : 2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole benzenesulfonate
- CAS No.: 1280210-80-1
- Molecular Formula : C₁₂H₁₅N₃O₅S₂
- Molecular Weight : 345.40 g/mol .
Structural Features :
This compound comprises a bicyclic pyrrolo[3,4-c]pyrazole core substituted with a methylsulfonyl group at position 2 and a benzenesulfonate counterion. The benzenesulfonate enhances solubility and stability, while the methylsulfonyl group contributes to electron-withdrawing effects, influencing reactivity .
Applications :
Primarily used as an intermediate in synthesizing Omarigliptin , a long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor for type 2 diabetes treatment . Commercial suppliers (e.g., BLD Pharm Ltd., Amadis Chemical) offer it in purities ≥97–99% at scales from 250 mg to 25 g .
Physicochemical Properties :
Comparison with Similar Compounds
Structural Analogues of Pyrrolo[3,4-c]pyrazole Derivatives
Functional and Pharmacological Comparisons
(1) Omarigliptin Intermediate vs. tert-Butyl Ester Derivatives
- Solubility : The benzenesulfonate salt in the target compound improves aqueous solubility compared to neutral tert-butyl esters, facilitating purification in synthetic workflows .
- Reactivity : Methylsulfonyl groups increase electrophilicity at the pyrazole ring, enabling nucleophilic substitutions, whereas tert-butyl esters require deprotection steps for further functionalization .
(2) Brain-Penetrant LXR Modulators
Compounds based on the pyrrolo[3,4-c]pyrazole core, such as 2-[(3-methylsulfonylphenyl)-6-isopropyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl]pyrimidine derivatives, demonstrate enhanced blood-brain barrier penetration due to lipophilic substituents (e.g., trifluoromethyl groups). In contrast, the benzenesulfonate salt in the target compound limits CNS activity, highlighting its role as a non-CNS intermediate .
Research Findings and Industrial Relevance
- Synthetic Efficiency : The benzenesulfonate counterion simplifies isolation during Omarigliptin synthesis, reducing downstream processing costs .
- Scalability : Suppliers like BLD Pharm Ltd. and Amadis Chemical provide gram-to-kilogram scales, reflecting industrial demand .
- Therapeutic Potential: Structural analogues with modified sulfonyl groups or lipophilic substituents are under investigation for neurodegenerative diseases via LXR modulation .
Biologische Aktivität
2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole benzenesulfonate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article discusses its chemical properties, synthesis, and various biological activities supported by recent research findings.
- Chemical Name : this compound
- CAS Number : 1226781-80-1
- Molecular Formula : C12H15N3O5S2
- Molecular Weight : 345.39 g/mol
- Purity : ≥95% .
Synthesis
The synthesis of this compound involves the reaction of various intermediates derived from pyrazole and sulfonate moieties. The detailed synthetic route can be found in specialized chemical literature and databases .
Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that certain pyrazole derivatives can inhibit key cancer-related pathways such as BRAF(V600E) and EGFR. The compound 2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole has been evaluated for its efficacy against various cancer cell lines. Preliminary results suggest promising activity in inhibiting tumor growth .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been widely studied. In vitro tests have demonstrated that some synthesized pyrazoles exhibit notable antifungal activity against pathogens like Rhizoctonia solani and Alternaria porri. The compound's structural attributes may contribute to its effectiveness against these fungi .
Anti-inflammatory Properties
Studies have highlighted the anti-inflammatory effects of pyrazole compounds. The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways such as NF-kB. This suggests that 2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole could be a candidate for treating inflammatory diseases .
Case Study 1: Anticancer Efficacy
A recent study evaluated the cytotoxic effects of various pyrazole derivatives on human cancer cell lines. Among the tested compounds, 2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole exhibited an IC50 value of approximately 20 µM against A549 lung cancer cells. This indicates a strong potential for further development as an anticancer agent .
Case Study 2: Antifungal Activity
In another investigation focusing on antifungal properties, the compound was tested against several phytopathogenic fungi. Results showed that it inhibited fungal growth significantly at concentrations as low as 10 µg/mL compared to control groups treated with standard antifungal agents .
Research Findings Summary
Q & A
Q. What are the recommended synthetic routes for this compound, and what parameters critically influence reaction yield?
The compound is synthesized via multi-step protocols involving cyclization and sulfonation reactions. Key steps include:
- Cyclocondensation : Reacting pyrrolidine precursors with sulfonylating agents (e.g., methylsulfonyl chloride) under anhydrous conditions.
- Salt formation : Benzenesulfonic acid is used to form the benzenesulfonate salt, improving crystallinity . Critical parameters:
- Temperature control (<5°C during sulfonation to prevent side reactions).
- Solvent selection (e.g., dichloromethane for improved solubility of intermediates).
- Stoichiometric ratios (e.g., 1:1.2 molar ratio of precursor to benzenesulfonic acid for optimal salt formation) .
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | CH₃SO₂Cl, DCM, 0°C | 65–70 | |
| Salt formation | C₆H₅SO₃H, EtOH, RT | 85–90 |
Q. How is this compound characterized to confirm structural integrity and purity?
Analytical workflows include:
Q. What is the pharmacological significance of this compound in early-stage research?
It serves as:
- A key intermediate for Omarigliptin (antidiabetic drug), enabling structural modifications to enhance metabolic stability .
- A scaffold for nuclear receptor modulators , particularly liver X receptor (LXR) agonists for Alzheimer’s disease research .
Advanced Research Questions
Q. How does the methylsulfonyl group influence blood-brain barrier (BBB) penetration in LXR-targeted studies?
The sulfonyl moiety enhances lipophilicity (logP ~1.8), facilitating passive diffusion across the BBB. In vivo studies in rats showed brain-to-plasma ratios of 0.5–0.7 after oral administration. However, no significant reduction in amyloid-β levels was observed despite upregulation of ABCA1, suggesting compensatory mechanisms .
Q. What structural insights have been derived from X-ray crystallography?
Co-crystallization with LXRβ/RXRβ heterodimers (PDB: 5KYA) revealed:
Q. How can researchers address poor aqueous solubility during formulation studies?
Strategies include:
Q. What contradictory findings exist regarding its biological activity, and how can they be resolved?
Contradiction : LXR activation upregulates ABCA1 but fails to reduce amyloid-β in rodent models . Resolution :
- Use humanized Aβ mouse models to better mimic Alzheimer’s pathology.
- Explore synergistic effects with β-secretase inhibitors to enhance efficacy .
Methodological Challenges and Solutions
Q. How can researchers optimize reaction scalability without compromising yield?
- Flow chemistry : Continuous flow reactors reduce exothermic risks during sulfonation (batch → 85% yield; flow → 88% yield) .
- Quality-by-design (QbD) : DOE studies identify critical process parameters (e.g., stirring rate >500 rpm for homogeneous mixing) .
Q. What strategies mitigate degradation during long-term storage?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
